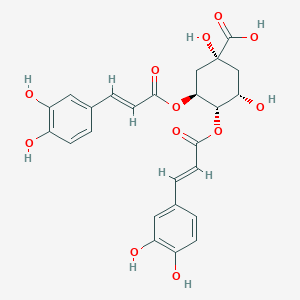
4,5-Dicaffeoyl quinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dicaffeoyl quinic acid is a natural product found in Cussonia arborea with data available.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Mechanism of Action:
Research has demonstrated that 4,5-diCQA exhibits significant anti-inflammatory effects. A study using RAW264.7 macrophage cells showed that this compound inhibits the expression of pro-inflammatory mediators such as nitric oxide, prostaglandin E2, cyclooxygenase-2, and various cytokines (e.g., tumor necrosis factor-alpha and interleukin-6) in a dose-dependent manner. The compound achieves this by suppressing the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways .
In Vivo Studies:
In animal models, specifically using carrageenan-induced paw edema in rats, oral administration of 4,5-diCQA significantly reduced edema and inflammatory markers. The results indicated that the efficacy of 4,5-diCQA was comparable to that of diclofenac sodium, a commonly used non-steroidal anti-inflammatory drug .
Chondroprotective Effects
Osteoarthritis Research:
4,5-diCQA has been studied for its protective effects against osteoarthritis (OA). In vitro experiments with rat chondrocytes revealed that pre-treatment with 4,5-diCQA inhibited interleukin-1 beta-induced degradation of cartilage components and reduced the expression of matrix metalloproteinases (MMPs) associated with cartilage breakdown .
Animal Studies:
In a destabilization of the medial meniscus (DMM) surgery model for OA in rats, 4,5-diCQA treatment led to decreased cartilage destruction and proteoglycan loss over two weeks. The compound effectively reduced inflammation markers and preserved cartilage integrity, suggesting its potential as a therapeutic agent for OA management .
Anti-Pigmentation Effects
Mechanism in Melanocytes:
Another significant application of 4,5-diCQA lies in its ability to inhibit melanin synthesis. Studies have shown that it reduces tyrosinase activity and melanin production in melanocytes. This effect is mediated through the downregulation of tyrosinase-related proteins involved in melanin biosynthesis .
In Vivo Validation:
The anti-pigmentation activity was further validated using a zebrafish model, where 4,5-diCQA demonstrated no toxicity while effectively reducing pigmentation levels. This positions 4,5-diCQA as a promising candidate for cosmetic formulations aimed at treating hyperpigmentation disorders .
Antiviral Activity
HIV Research:
Emerging studies suggest that 4,5-diCQA may also serve as an inhibitor of human immunodeficiency virus type 1 integrase. This property indicates its potential use in antiviral therapies targeting HIV infections .
Summary Table of Applications
Propiedades
Fórmula molecular |
C25H24O12 |
|---|---|
Peso molecular |
516.4 g/mol |
Nombre IUPAC |
(1R,3S,4S,5S)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m0/s1 |
Clave InChI |
UFCLZKMFXSILNL-ZSGFIFMUSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]([C@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O |
SMILES canónico |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
Sinónimos |
4,5-dicaffeoyl quinic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















